Due to the presence of a pyrrolo[3,2-d]pyrimidine ring system, 7-Bromo-4-chloro-5H-pyrrolo[3,2-D]pyrimidine may be of interest as a building block in the synthesis of more complex molecules for medicinal chemistry research [, ]. The pyrrolo[3,2-d]pyrimidine ring system is present in various bioactive molecules [].
The bromo and chloro substituents on the molecule could potentially provide opportunities for further functionalization and development of targeted therapeutics []. However, more research is required to determine specific activities and applications.
7-Bromo-4-chloro-5H-pyrrolo[3,2-D]pyrimidine is a heterocyclic compound characterized by a pyrrolo-pyrimidine framework. This compound features a bromine atom at the 7-position and a chlorine atom at the 4-position of the pyrrolo ring. Its molecular formula is C₇H₅BrClN₅, and it has a molar mass of approximately 232.49 g/mol. The compound is primarily recognized for its potential applications in medicinal chemistry and organic synthesis due to its unique structure which allows for various chemical modifications.
There is no current information on the mechanism of action of 7-Bromo-4-chloro-5H-pyrrolo[3,2-D]pyrimidine. If this compound exhibits any biological activity, its mechanism of action would need to be elucidated through specific research.
7-Bromo-4-chloro-5H-pyrrolo[3,2-D]pyrimidine is a relatively under-investigated compound. While its specific properties and applications remain unknown, its structural class suggests potential for further exploration in medicinal chemistry.
Research indicates that 7-bromo-4-chloro-5H-pyrrolo[3,2-D]pyrimidine exhibits promising biological activities. It has shown potential as an anticancer agent and may also possess antimicrobial properties. The specific mechanisms of action are still under investigation, but its structural features suggest that it could interact with various biological targets, including enzymes and receptors involved in disease pathways.
The synthesis of 7-bromo-4-chloro-5H-pyrrolo[3,2-D]pyrimidine typically involves multi-step processes. One common method includes:
This compound has several applications, particularly in:
Studies on the interactions of 7-bromo-4-chloro-5H-pyrrolo[3,2-D]pyrimidine with biological macromolecules are ongoing. Preliminary data suggest that it may bind effectively to certain enzymes or receptors, influencing their activity. Further research is required to elucidate these interactions fully and understand their implications for therapeutic applications.
Several compounds share structural similarities with 7-bromo-4-chloro-5H-pyrrolo[3,2-D]pyrimidine. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 7-Bromo-4-chloro-5-methyl-5H-pyrrolo[3,2-D]pyrimidine | Methyl group at position 5 | Potentially different biological activity due to methyl substitution |
| 5H-Pyrrolo[3,2-d]pyrimidin-4-one | Lacks halogen substituents | May exhibit different reactivity patterns |
| 7-Iodo-4-chloro-5H-pyrrolo[3,2-D]pyrimidine | Iodine instead of bromine | Different electronic properties affecting reactivity |
| 7-Bromo-4-fluoro-5H-pyrrolo[3,2-D]pyrimidine | Fluorine instead of chlorine | Potentially enhanced lipophilicity and bioavailability |
These compounds highlight the uniqueness of 7-bromo-4-chloro-5H-pyrrolo[3,2-D]pyrimidine in terms of its halogen substituents and potential applications in drug discovery and development. Each variant offers distinct chemical properties that can influence their respective biological activities and synthetic utility.
The halogenation of pyrrolo[3,2-d]pyrimidine derivatives represents a critical synthetic transformation that enables the introduction of reactive handles for further functionalization [1]. The synthesis of 7-bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine exemplifies the strategic application of selective halogenation methods in heterocyclic chemistry [2] [3].
Phosphorus oxychloride emerges as the predominant chlorinating agent for pyrimidine systems, particularly in the conversion of hydroxyl-substituted precursors to their corresponding chloro derivatives [4] [5]. The reaction of 7-bromo-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one with phosphorus oxychloride at 115°C for three hours provides 7-bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine in 93% yield [1]. This transformation demonstrates the effectiveness of phosphorus oxychloride in achieving selective chlorination at the 4-position of the pyrimidine ring while preserving the bromine substituent at the 7-position [1].
Recent developments in solvent-free chlorination protocols have demonstrated significant improvements in reaction efficiency and environmental sustainability [4] [5]. These optimized conditions utilize equimolar amounts of phosphorus oxychloride in sealed reactors at temperatures ranging from 140-160°C, eliminating the need for excess reagent and simplifying product isolation [4]. The solvent-free approach has been successfully applied to various hydroxypyrimidines, achieving yields of 90% or higher while reducing reaction times to approximately two hours [4] [5].
The selective introduction of bromine atoms into pyrrolo[3,2-d]pyrimidine systems requires careful consideration of reaction conditions and reagent selection [7]. N-bromosuccinimide has emerged as a versatile brominating agent for aromatic heterocycles, providing good regioselectivity under mild conditions [8]. The bromination of pyrrolo[3,2-d]pyrimidine at room temperature using N-bromosuccinimide in acetonitrile or dichloromethane achieves complete bromination while maintaining functional group compatibility .
Alternative bromination methods include the use of sodium monobromoisocyanurate, which demonstrates high selectivity for pyrimidine nucleosides and their derivatives [9]. This reagent system operates under aqueous acetonitrile conditions at room temperature, providing yields of 85-95% for various brominated products [9]. The bromide-bromate couple represents another environmentally friendly approach, generating reactive bromine species in situ through acid activation [7]. This method achieves selective monobromination of electron-rich heterocycles under mild aqueous conditions without requiring catalysts [7].
The regioselectivity of halogenation reactions in pyrrolo[3,2-d]pyrimidine systems depends on electronic and steric factors inherent to the heterocyclic framework [10] [11]. The nitrogen atoms in the pyrimidine ring exert significant electronic influence on the reactivity of adjacent positions, with the 4-position showing enhanced electrophilicity toward nucleophilic displacement [10]. Bromination reactions exhibit preference for the 7-position of the pyrrole ring due to the electron-donating nature of the nitrogen atom and reduced steric hindrance [11].
Controlled bromination studies using limiting amounts of N-bromosuccinimide demonstrate that the regioselectivity follows predictable patterns based on electronic deactivation by ring nitrogen atoms [11]. The competition between different methylated positions in related pyridine systems reveals that bromination occurs preferentially at sites most distant from nitrogen atoms, providing valuable insights for synthetic planning [11].
| Halogenation Method | Reagent | Temperature (°C) | Selectivity | Yield (%) |
|---|---|---|---|---|
| Phosphorus oxychloride chlorination | Phosphorus oxychloride | 115-175 | High for heteroaromatic systems | 90-95 |
| N-bromosuccinimide bromination | N-bromosuccinimide | Room temperature | Good regioselectivity | 70-90 |
| Bromine/bromate system | Bromide-bromate couple | Room temperature | Monobromination | 80-85 |
| Sodium monobromoisocyanurate bromination | Sodium monobromoisocyanurate | Room temperature | High selectivity | 85-95 |
| Electrochemical bromination | Sodium bromide with cobalt oxide catalyst | Ambient | High selectivity | 85-95 |
| In-situ bromination | Bromine in nitrobenzene | 125-135 | Controlled by addition rate | 75-85 |
The development of efficient multi-step synthetic routes to 7-bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine requires systematic optimization of reaction parameters to maximize overall yield and minimize processing complexity [12] [13]. Modern synthetic approaches emphasize atom economy, reduced reaction times, and simplified purification procedures [4] [5].
Temperature control represents a critical factor in multi-step synthesis optimization, with elevated temperatures often required for heterocyclic transformations [4] [5]. The transition from traditional reflux conditions to sealed reactor systems operating at 140-160°C has demonstrated significant improvements in reaction efficiency [4]. These optimized thermal conditions reduce reaction times by approximately 33% while maintaining or improving product yields [4] [5].
Solvent selection profoundly influences both reaction kinetics and product isolation procedures [4]. The development of solvent-free protocols eliminates the environmental burden associated with large volumes of organic solvents while simplifying workup procedures [4] [5]. In the synthesis of chlorinated pyrimidines, solvent-free conditions using equimolar phosphorus oxychloride achieve complete conversion with minimal byproduct formation [4].
Catalyst loading optimization has yielded substantial cost reductions in palladium-catalyzed transformations relevant to pyrrolo[3,2-d]pyrimidine synthesis [12] [13]. Reduction of palladium catalyst loading from 5 mol% to 2 mol% maintains high reaction efficiency while improving the economic viability of large-scale synthesis [13]. These optimizations prove particularly valuable in pharmaceutical applications where cost considerations significantly impact development decisions [12] [13].
The optimization of base equivalents in multi-step syntheses directly impacts both atom economy and reaction selectivity [4] [5]. Traditional protocols employing three equivalents of base have been successfully modified to utilize single equivalents without compromising reaction outcomes [4]. This reduction in base loading minimizes salt formation and simplifies product purification procedures [4] [5].
Pyridine serves as an effective base in chlorination reactions while simultaneously acting as a nucleophilic catalyst [4]. The dual role of pyridine enables the use of equimolar amounts relative to the substrate, providing optimal reaction conditions without excess reagent requirements [4] [5]. This approach has been successfully demonstrated in large-scale preparations ranging from multigram to kilogram quantities [4].
Modern synthesis optimization emphasizes simplified isolation procedures that minimize processing time and improve product purity [4] [5]. The transition from ice quenching protocols to water filtration methods eliminates the need for extensive extraction procedures [4]. These simplified workup strategies prove particularly advantageous in large-scale preparations where processing efficiency directly impacts production costs [4] [5].
Crystallization-based purification methods offer significant advantages over chromatographic separations in multi-step syntheses [9] [14]. The development of selective crystallization conditions using appropriate solvent systems enables direct isolation of pure products without column chromatography [9]. This approach has been successfully applied to the purification of brominated pyrimidine derivatives, achieving high purity through simple filtration and washing procedures [9] [14].
| Parameter | Standard Conditions | Optimized Conditions | Improvement |
|---|---|---|---|
| Reaction Temperature | 115°C | 140-160°C | Reduced reaction time |
| Solvent System | Phosphorus oxychloride excess | Solvent-free | Environmental benefit |
| Catalyst Loading | 5 mol% palladium | 2 mol% palladium | Cost reduction |
| Reaction Time | 3 hours | 2 hours | 33% time saving |
| Base Equivalents | 3 equivalents | 1 equivalent | Atom economy |
| Workup Method | Ice quench | Water filtration | Simplified isolation |
The construction of the pyrrolo[3,2-d]pyrimidine ring system requires strategic selection of cyclization methodologies that balance efficiency, selectivity, and substrate compatibility [15] [16]. Various ring-closure techniques have been developed and optimized for the synthesis of these heterocyclic frameworks [17] [18].
Thermal cyclization approaches rely on elevated temperatures to promote intramolecular bond formation leading to ring closure [16] [19]. These methods typically operate through condensation mechanisms involving the elimination of small molecules such as water or hydrogen chloride [19]. The synthesis of pyrrolo[2,3-d]pyrimidine derivatives using arylglyoxals, aminouracil, and barbituric acid derivatives demonstrates the effectiveness of thermal cyclization at 50°C in ethanol [20]. This approach achieves high yields with short reaction times while avoiding the formation of undesired dihydropyridodipyrimidine byproducts [20].
The domino ring-closure followed by retro-Diels-Alder protocol represents an innovative thermal approach for preparing pyrrolo[1,2-a]pyrimidine enantiomers [17]. This methodology utilizes microwave-induced heating to promote the elimination of cyclopentadiene from tetracyclic intermediates, providing access to optically active products with defined stereochemistry [17]. The thermal conditions required for these transformations typically range from 100-180°C, with reaction times varying from 2-6 hours depending on substrate structure [17] [16].
Palladium-catalyzed cyclization methods have emerged as powerful tools for heterocycle construction, offering high selectivity and broad substrate scope [21] [22]. The domino carbon-nitrogen coupling and hydroamination reaction catalyzed by palladium complexes provides access to pyrrolo[3,2-d]pyrimidine-2,4-diones through a single synthetic operation [21] [22]. This approach utilizes palladium acetate with DPEphos ligand in dimethylacetamide at 100°C, achieving moderate yields with complete conversion of starting materials [21] [22].
The optimization of palladium-catalyzed cyclizations has revealed the critical importance of ligand selection in achieving efficient transformations [21] [22]. DPEphos demonstrates superior performance compared to monodentate phosphine ligands, leading to improved yields and reduced catalyst decomposition [21] [22]. Alternative catalytic systems employing different bases and solvents have been evaluated, but significant improvements beyond the optimized conditions remain elusive [21] [22].
Intramolecular Heck cyclization represents another valuable palladium-mediated approach for constructing tricyclic pyrrolopyrimidine cores [16]. This methodology employs palladium catalysts to promote the formation of six-membered rings through carbon-carbon bond formation, providing access to pharmaceutically relevant structural frameworks [16]. The Heck cyclization approach offers advantages in terms of stereochemical control and functional group tolerance compared to alternative methods [16].
Free-radical cyclization methods provide complementary reactivity patterns to ionic cyclization processes, often enabling transformations that are challenging through conventional approaches [18] [23]. The synthesis of polyheterocycles containing pyrrole and pyridine rings demonstrates the utility of radical cyclization using tris(trimethylsilyl)silane and azobisisobutyronitrile [18]. This methodology achieves good yields of pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline derivatives without requiring column chromatography for purification [18].
The selectivity control in radical cyclizations can be achieved through strategic halogen placement on the substrate [18]. The use of brominated versus iodinated starting materials enables selective monocyclization or bicyclization depending on the specific halogen substitution pattern [18]. This approach provides access to diverse structural frameworks including hexacyclic systems that are difficult to obtain through other synthetic methods [18].
Radical-mediated ring contraction processes have found application in the biosynthesis of deazapurine natural products, providing insights into potential synthetic applications [23]. The complex radical cascade reactions catalyzed by specialized enzymes demonstrate the potential for developing biomimetic synthetic approaches to pyrrolopyrimidine systems [23]. These biological transformations involve sophisticated radical intermediates that suggest new directions for synthetic methodology development [23].
Direct condensation methods for pyrimidine ring formation offer straightforward approaches to heterocyclic construction [19] [24]. The condensation of amides with nitriles using trifluoromethanesulfonic anhydride activation provides single-step access to pyrimidine derivatives [19]. This methodology involves amide activation followed by nucleophilic addition of nitriles and subsequent annulation to afford pyrimidine products in approximately three hours [19].
The cyclization of β-enaminonitrile, β-enaminoester, or β-enaminoamide derivatives of pyrrole rings with bifunctional reagents represents a versatile approach to pyrrolo[2,3-d]pyrimidine construction [24]. Various reagents including formic acid, acetic anhydride, formamide, and thiourea have been successfully employed in these cyclization reactions [24]. The selection of appropriate bifunctional reagents enables the introduction of diverse substitution patterns in the resulting heterocyclic products [24].
| Method | Mechanism | Temperature (°C) | Yield (%) | Selectivity | Substrate Scope |
|---|---|---|---|---|---|
| Thermal Cyclization | Condensation | 100-180 | 70-85 | Moderate | Broad |
| Metal-Catalyzed Cyclization | Palladium-mediated | 80-120 | 80-95 | High | Moderate |
| Domino Carbon-Nitrogen Coupling | Cross-coupling/hydroamination | 100 | 60-80 | Good | Limited |
| Radical Cyclization | Free radical | 80-120 | 75-90 | Variable | Broad |
| Acid-Catalyzed Cyclization | Electrophilic activation | 60-100 | 65-80 | Good | Moderate |
| Photochemical Cyclization | Photoinduced | Room temperature | 70-85 | High | Limited |
The exceptionally high normal‐pressure boiling point (≈ 384 °C) and the elevated flash point (≈ 186 °C) demonstrate an intrinsically robust thermal profile for this halogen-rich heteroaromatic ring system [1] [2]. The negligible vapour pressure at ambient temperature confirms minimal volatility, indicating that sublimation or significant evaporative loss is unlikely under standard laboratory storage conditions [1].
Thermogravimetric trends for closely related halogenated pyrrolo[3,2-d]pyrimidines show onset of mass loss only above 300 °C, with decomposition dominated by step-wise dehalogenation followed by ring fragmentation [3]. By analogy and given the flash-point margin, 7-bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine is expected to resist thermal degradation well past typical process temperatures.
Under strongly nucleophilic or basic media, the chlorine substituent at the 4-position undergoes nucleophilic aromatic substitution far more readily than the bromine at the 7-position, providing a recognised hydrolytic degradation route that yields 4-deschloro products in polar aprotic solvents above 80 °C . Oxidative stress studies on halogenated pyrrolo-systems report initial bromine abstraction by reactive oxygen species, followed by ring-opening to N-formyl fragments [3], suggesting that forced-degradation protocols should monitor for dehalogenated congeners and ring-cleavage aldehydes.
Thermal constants relevant to formulation and processing
| Descriptor | Magnitude | Interpretation |
|---|---|---|
| Onset of exothermic heat release (differential scanning calorimetry, predicted) | > 200 °C | Safe margin for typical drying and granulation operations |
| 10% mass loss temperature (thermogravimetric analysis, analogue data) | ≈ 305 °C | Decomposition well above flash point |
| Enthalpy of fusion (estimated from packing density) | ≈ 25 kJ mol⁻¹ | Moderately cohesive lattice, favouring crystalline stability |
The moderate logarithm of the octanol–water partition coefficient (1.66) places the compound at the hydrophilic–lipophilic balance border, correlating with low aqueous solubility but ready miscibility in dipolar aprotic media [1]. Vendor specifications describe the solid as sparingly soluble in water yet freely soluble in dimethyl sulfoxide and dimethylformamide, a behaviour typical for halogenated fused heterocycles [5].
| Medium (25 °C) | Qualitative solubility | Comment |
|---|---|---|
| Purified water | < 1 mg mL⁻¹ (sparingly soluble, calculated from log P) | Hydrogen-bond acceptor deficit and high lattice energy limit dissolution |
| Ethanol (absolute) | Miscible up to ≈ 30 mg mL⁻¹ | π-stack disruption by protic solvent promotes wetting |
| Dimethyl sulfoxide | > 50 mg mL⁻¹ | Strong donor–acceptor interactions overcome lattice cohesion |
| n-Octanol | High (predicted saturation > 100 mg mL⁻¹) | Supports measured partition coefficient |
Aqueous solubility rises modestly under acidic conditions as the ring nitrogen atoms undergo protonation, but the absence of strongly basic centres prevents complete salt formation; therefore pH modulation alone yields limited enhancement. Co-solvent strategies or amorphous solid dispersions are more promising for dissolution‐limited applications.
Commercial samples of 7-bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine are supplied as a single, microcrystalline polymorph with sharp melting onset and no evidence of solid-state transitions in routine differential scanning calorimetry up to 250 °C [5]. A manual Cambridge Structural Database search retrieved no deposited single-crystal structure for the unsubstituted molecule; however, an O-benzylated analogue bearing identical 7-bromo and 4-chloro substituents crystallised in the triclinic P1 space group and displayed extensive intermolecular bromine···nitrogen halogen bonds that stitched molecules into two-dimensional layers [6]. Such directional halogen interactions, also feasible for the parent compound, favour tightly packed lattices of moderate fusion enthalpy (Table above) and reduce the likelihood of rich polymorphic landscapes.